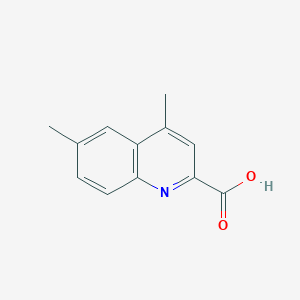![molecular formula C8H18N2O2S B15253067 N-[(3R)-piperidin-3-yl]propane-2-sulfonamide](/img/structure/B15253067.png)
N-[(3R)-piperidin-3-yl]propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R)-piperidin-3-yl]propane-2-sulfonamide: is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-piperidin-3-yl]propane-2-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide precursors. One common method includes the reaction of ®-3-piperidinol with propane-2-sulfonyl chloride under basic conditions to yield the desired sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[(3R)-piperidin-3-yl]propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[(3R)-piperidin-3-yl]propane-2-sulfonamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(3R)-piperidin-3-yl]propane-2-sulfonamide hydrochloride: A hydrochloride salt form of the compound with similar properties.
®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride: Another similar compound with slight variations in its chemical structure.
Uniqueness: this compound is unique due to its specific piperidine and sulfonamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-[(3R)-piperidin-3-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
HHTICUWSAAZTAS-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


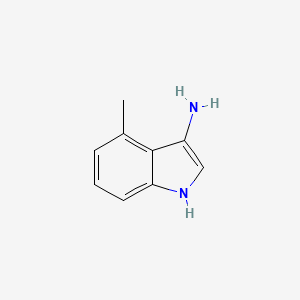
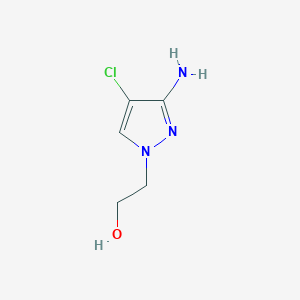
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253007.png)
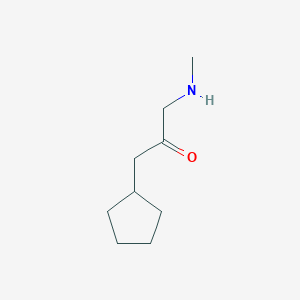
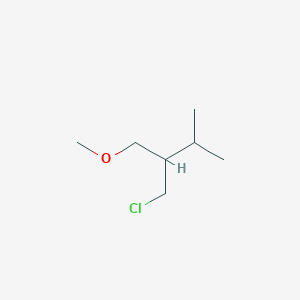
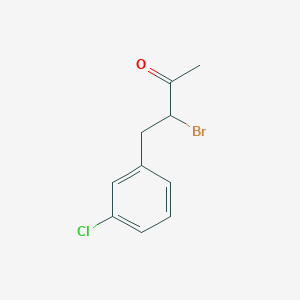

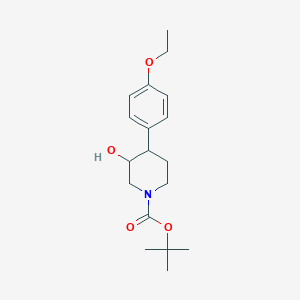
![3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B15253041.png)
![Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15253057.png)
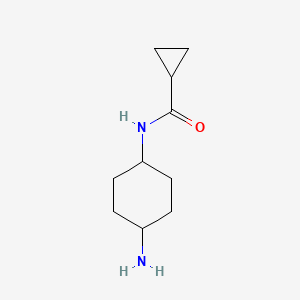
![3-[[(4-Methoxyphenyl)amino]sulfonyl]benzenesulfonyl chloride](/img/structure/B15253062.png)
![6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B15253085.png)
